Sulfamonomethoxine-13C6

Isotope dilution mass spectrometry LC-MS/MS matrix effects Hydrogen-deuterium exchange

Deuterated sulfonamide IS (e.g., -d3/-d4) suffer H-D exchange and retention time shifts under acidic LC conditions, compromising matrix effect correction. Sulfamonomethoxine-13C6 eliminates these artifacts: • >99 atom% 13C isotopic enrichment; HPLC purity >99.0% per ISO 17034 & ISO/IEC 17025 • Exact co-elution with native analyte; +6 Da mass shift ensures complete MS resolution • Available as neat CRM or 100 µg/mL solution with documented uncertainty (3%, k=2); 24-month shelf life Ideal for residue monitoring in tissues, milk, eggs, and pharmacokinetic studies.

Molecular Formula C11H12N4O3S
Molecular Weight 286.26 g/mol
Cat. No. B13850195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfamonomethoxine-13C6
Molecular FormulaC11H12N4O3S
Molecular Weight286.26 g/mol
Structural Identifiers
SMILESCOC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C11H12N4O3S/c1-18-11-6-10(13-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,14,15)/i2+1,3+1,4+1,5+1,8+1,9+1
InChIKeyWMPXPUYPYQKQCX-AHBHZWPESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfamonomethoxine 13C6 Internal Standard


Sulfamonomethoxine 13C6 (Phenyl 13C6) (CAS 1416768-32-5) is a stable isotope-labeled analog of the long-acting sulfonamide antibacterial agent sulfamonomethoxine, in which all six carbon atoms of the phenyl ring are uniformly substituted with carbon-13 . With a molecular weight of 286.26 g/mol, HPLC purity >99.0%, and isotopic enrichment >99 atom% 13C, this compound is manufactured under ISO 17034 and ISO/IEC 17025 quality systems for use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) quantification workflows . The 13C6 labeling at the phenyl position provides distinct advantages over deuterated (²H) analogs, including improved co-elution behavior, elimination of hydrogen-deuterium exchange, and enhanced matrix effect correction in isotope dilution mass spectrometry .

Sulfamonomethoxine 13C6 vs Unlabeled and Deuterated Standards


In LC-MS/MS-based residue analysis, unlabeled sulfamonomethoxine cannot serve as an internal standard because it is chromatographically and mass spectrometrically indistinguishable from the target analyte, rendering it incapable of correcting for ion suppression, matrix effects, or extraction recovery losses [1]. Deuterated sulfonamide analogs (e.g., sulfamonomethoxine-d3 or sulfamonomethoxine-d4), while isotopically distinct, are susceptible to hydrogen-deuterium exchange under acidic mobile phase conditions and may exhibit chromatographic retention time shifts relative to the native analyte—a phenomenon that compromises their capacity to fully compensate for matrix-induced ionization variability [1]. In contrast, 13C6-labeled internal standards exhibit near-identical physicochemical behavior to the unlabeled analyte, including identical retention time and ionization efficiency, while the +6 Da mass shift ensures complete mass spectrometric resolution without deuterium loss or exchange artifacts [2]. This fundamental distinction makes 13C6-labeled sulfamonomethoxine the preferred internal standard for regulatory-compliant, high-precision quantification in complex biological and food matrices [2].

Sulfamonomethoxine 13C6 Differentiation Evidence


Eliminating H-D Exchange with 13C6 Labeling

Sulfamonomethoxine 13C6 achieves isotopic enrichment of >99 atom% 13C, compared to sulfamonomethoxine-d3 which has a 99 atom% D specification . Unlike deuterated analogs, the 13C6-labeled compound does not undergo hydrogen-deuterium exchange under acidic LC mobile phase conditions, eliminating a critical source of quantitative error in isotope dilution mass spectrometry [1]. This is a class-level inference applicable to all 13C6-labeled versus deuterated sulfonamide internal standards.

Isotope dilution mass spectrometry LC-MS/MS matrix effects Hydrogen-deuterium exchange

Slower Clearance vs. Other Sulfonamides in Pigs

Population pharmacokinetic modeling in pigs demonstrates that sulfamonomethoxine exhibits significantly slower clearance (0.015 L/h/kg) compared to sulfamethoxazole (0.21 L/h/kg), sulfadiazine (0.12 L/h/kg), and trimethoprim (0.48 L/h/kg) [1]. This slower clearance correlates with a longer plasma half-life in pigs (approximately 5.1 hours), whereas sulfamethoxazole and sulfadiazine are classified as intermediate-acting sulfonamides [1][2]. Note that these data are for the unlabeled parent compound; the 13C6-labeled analog is structurally identical and serves as the internal standard for accurate quantification of sulfamonomethoxine in residue depletion studies.

Veterinary pharmacokinetics Sulfonamide clearance Residue depletion modeling

Weaker HSA Binding Compared to Sulfametoxydiazine

In a head-to-head comparative spectroscopic and molecular docking study, sulfametoxydiazine (SMD) demonstrated a binding constant to human serum albumin (HSA) of (8.297 ± 0.010) × 10⁴ L·mol⁻¹ at 298 K, whereas sulfamonomethoxine (SMM) exhibited a significantly lower binding constant of (1.178 ± 0.008) × 10⁴ L·mol⁻¹ at 298 K (p < 0.01, n = 3) [1]. This 7-fold difference in HSA affinity indicates that SMM binds more weakly to the primary drug transport protein, with implications for tissue distribution and free drug fraction.

Sulfonamide-protein binding Human serum albumin Spectroscopic binding studies

Fit-for-Purpose Formulation Options

Sulfamonomethoxine 13C6 is commercially available in multiple formulations including neat powder (≥98% purity, >99 atom% 13C) , hemihydrate crystalline solid (98+% purity) , and 100 μg/mL solution in methanol with expanded uncertainty (k=2) of 3% [1]. Product shelf life ranges from ≥1 year for neat powder to 24 months for WITEGA-certified reference material stored at 2-8°C . This contrasts with unlabeled sulfamonomethoxine (CAS 1220-83-3), which is widely available but cannot serve as an internal standard for isotope dilution.

Reference standard procurement Analytical method development ISO 17034 certified materials

Sulfamonomethoxine 13C6 Application Scenarios


Residue Monitoring in Food-Producing Animals

Sulfamonomethoxine 13C6 serves as the internal standard of choice for LC-MS/MS quantification of sulfamonomethoxine residues in tissues, milk, and eggs from food-producing animals, where matrix effects from lipids and proteins are substantial. The 13C6 label provides exact co-elution with the native analyte, correcting for ion suppression that would otherwise compromise quantification accuracy. This application is supported by established UAE-LC-MS/MS and QuEChERS-LC-HRMS workflows . The compound's slower clearance in pigs (0.015 L/h/kg) and extended plasma half-life (~5.1 h) necessitate accurate residue depletion monitoring, for which 13C6-labeled IS is essential [1][2].

Multi-Sulfonamide Screening Panels

In multi-residue methods screening 10-17 sulfonamides simultaneously, Sulfamonomethoxine 13C6 can be incorporated into stable isotope-labeled internal standard mixes, such as the 5-sulfonamide IS mix containing 13C6-labeled compounds . Isotope dilution mass spectrometry using 13C6-labeled IS has been demonstrated to provide the best accuracy among external standard, matrix matching, and IDMS methods for sulfonamide quantification in milk and other complex matrices [1]. The elimination of H-D exchange artifacts with 13C6 labeling ensures robust performance across acidic mobile phase gradients used in multi-analyte separations.

Veterinary Pharmacokinetic and Metabolism Studies

Sulfamonomethoxine 13C6 is the essential internal standard for accurate quantification of sulfamonomethoxine in pharmacokinetic studies involving plasma, urine, and tissue homogenates. The parent compound's two-compartment pharmacokinetic profile—characterized by a distribution half-life of 0.61 h, elimination half-life of 1.99 h in rabbits, and dose-dependent nonlinear kinetics in pigs due to strong deacetylation—requires precise, matrix-corrected measurement that only a 13C6-labeled analog can provide [1]. The 7-fold difference in HSA binding affinity between sulfamonomethoxine and sulfametoxydiazine further underscores the necessity of analyte-specific internal standards rather than cross-analyte surrogates in metabolism and protein-binding studies [2].

Method Validation and Quality Control

Sulfamonomethoxine 13C6 reference standards manufactured under ISO 17034 and ISO/IEC 17025 quality systems provide the traceability required for accredited laboratories performing method validation, proficiency testing, and routine quality control [1]. Available as both neat certified reference material (purity >99.0% HPLC, isotopic purity >99 atom% 13C, 24-month shelf life) and ready-to-use 100 μg/mL solution standards with documented measurement uncertainty (3%, k=2), this compound supports the construction of traceable calibration curves, spike-recovery studies, and system suitability verification across multiple batches and instruments [2].

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